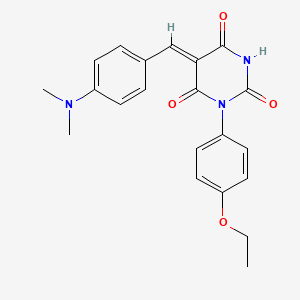![molecular formula C14H5Cl3F3N3O B2981635 6,7-Dichloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-quinoxalinol CAS No. 478257-53-3](/img/structure/B2981635.png)
6,7-Dichloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-quinoxalinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-quinoxalinol is a useful research compound. Its molecular formula is C14H5Cl3F3N3O and its molecular weight is 394.56. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 6,7-Dichloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-quinoxalinol, also known as Fluopicolide, is the cytoskeleton of oomycetes . Oomycetes are a group of filamentous, fungus-like microorganisms that cause several plant diseases. The cytoskeleton, composed of spectrin-like proteins, plays a crucial role in maintaining the structure and facilitating the movement of these organisms .
Mode of Action
It is believed to interact with the spectrin-like proteins in the cytoskeleton of oomycetes . This interaction disrupts the normal functioning of the cytoskeleton, thereby inhibiting the growth of the oomycetes .
Biochemical Pathways
The compound affects several biochemical pathways in oomycetes. It inhibits the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of the oomycetes, preventing them from spreading and causing disease.
Result of Action
The result of the action of this compound is the effective control of diseases caused by oomycetes. It has been shown to be effective at controlling several species of Phytophthora, Plasmopara viticola, Perenospora parasitica, Pseudoperonospora cubensis, and Bremia lactucae .
Propiedades
IUPAC Name |
6,7-dichloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5Cl3F3N3O/c15-6-2-9-10(3-7(6)16)23-13(24)12(22-9)11-8(17)1-5(4-21-11)14(18,19)20/h1-4H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWSBFIPKWJMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5Cl3F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea](/img/structure/B2981555.png)
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2981557.png)
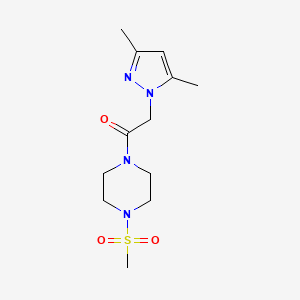
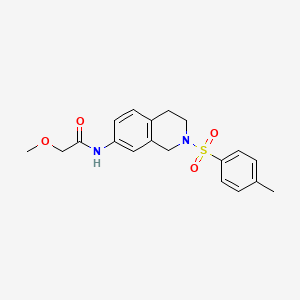
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2981565.png)
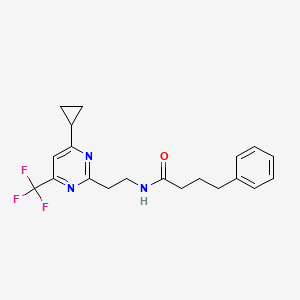
![1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone](/img/structure/B2981567.png)
![3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2981568.png)
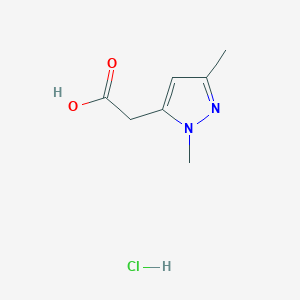
![3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2981570.png)
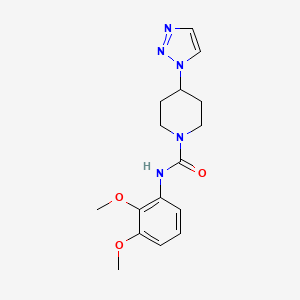
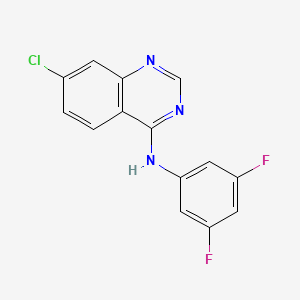
![methyl 6-chloro-2-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2981574.png)
